

Technical Guide: Physical Properties of Dimethyl 1,3-cyclopentanedicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Bis(methoxycarbonyl)cyclopentane
Cat. No.:	B1295627

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,3-cyclopentanedicarboxylate (CAS No. 2435-36-1) is an organic compound with the chemical formula C₉H₁₄O₄.^[1] It is characterized by a cyclopentane ring with two methyl ester functional groups at the 1 and 3 positions.^[2] This structure makes it a valuable intermediate in organic synthesis for producing more complex molecules, including drugs, dyes, and coatings. ^[1] Typically appearing as a colorless to slightly yellow liquid or oil, a thorough understanding of its physical properties is essential for its application in research and development.^{[1][2][3]}

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical properties of dimethyl 1,3-cyclopentanedicarboxylate based on available literature data.

Property	Value	Source(s)
Molecular Formula	C9H14O4	[1] [3]
Molecular Weight	186.21 g/mol	[1] [3]
Appearance	Clear, colorless oil; Colorless to slightly yellow liquid	[1] [2] [3]
Boiling Point	210-241 °C	[1] [3]
Density	1.07 - 1.135 g/cm ³	[1] [3]
Refractive Index	1.461	[1]
Flash Point	113 °C	[1] [3]
Vapor Pressure	0.037 mmHg at 25°C	[1]
Solubility	Soluble in alcohols and ethers; Slightly soluble in chloroform and ethyl acetate. [1] [3]	
Storage Condition	Room Temperature, Sealed in a dry environment	[1] [3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid compounds like dimethyl 1,3-cyclopentanedicarboxylate are provided below.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[\[4\]](#) It is a crucial indicator of a substance's purity.[\[5\]](#)

a) Distillation Method (for larger quantities) This is a common method for both purifying liquids and determining their boiling points.[\[6\]](#)

- Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned

just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

- Sample Addition: Place a sample of dimethyl 1,3-cyclopentanedicarboxylate into the distillation flask along with boiling chips to ensure smooth boiling.
- Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer.
- Data Recording: The temperature should remain constant during the distillation of the pure liquid. This constant temperature is the boiling point.[\[6\]](#)

b) Capillary Method (Micro-Boiling Point Determination) This method is suitable for small sample quantities.[\[7\]](#)

- Sample Preparation: Place a few milliliters of the liquid into a small test tube. Invert a sealed-end capillary tube into the test tube.[\[5\]](#)[\[8\]](#)
- Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).[\[7\]](#)
- Heating: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as trapped air and then the substance's vapor are expelled.[\[7\]](#)
- Observation: Stop heating when a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[4\]](#)[\[7\]](#)

Density Measurement

Density is the mass of a substance per unit of volume and is typically measured in g/mL or g/cm³.[\[9\]](#)

- Mass Measurement: Weigh a clean, dry graduated cylinder or pycnometer (volumetric flask) on an electronic balance and record its mass.[\[10\]](#)
- Volume Measurement: Add a known volume of dimethyl 1,3-cyclopentanedicarboxylate to the graduated cylinder. Record the volume precisely, reading from the bottom of the

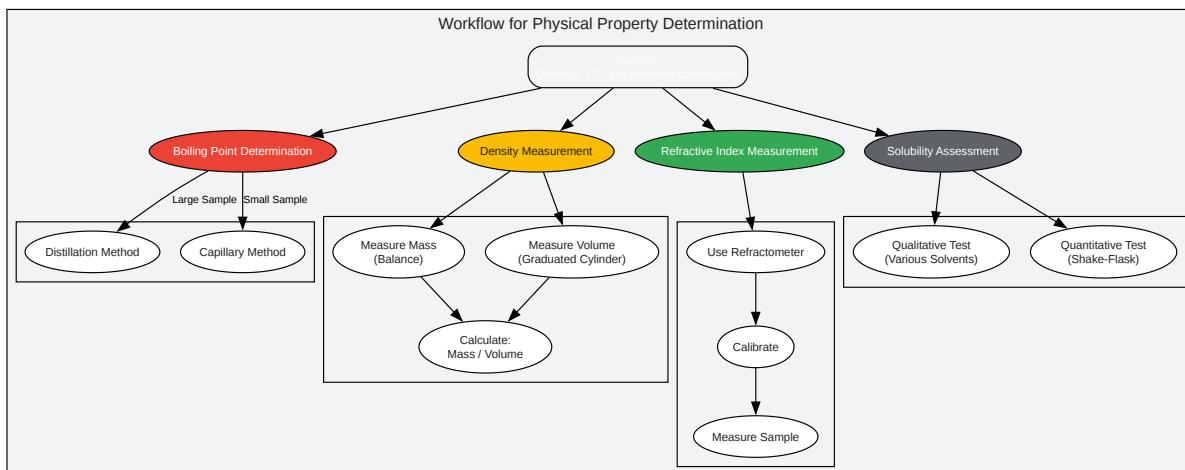
meniscus.[\[10\]](#)

- Combined Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.
- Calculation:
 - Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[\[10\]](#)
 - Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[\[9\]](#)
- Replication: Repeat the measurement multiple times and average the results for improved accuracy.[\[10\]](#)

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying and assessing the purity of liquid substances.

- Apparatus: Use a standard refractometer (e.g., an Abbé refractometer).
- Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: Place a few drops of dimethyl 1,3-cyclopentanedicarboxylate onto the clean, dry prism of the refractometer.
- Measurement: Close the prism and allow the temperature to stabilize (usually 20°C or 25°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index value directly from the instrument's scale.


Solubility Assessment

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[11]

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, hexane, ethyl acetate, chloroform).
- Qualitative Assessment:
 - Add a small, measured amount of dimethyl 1,3-cyclopentanedicarboxylate (e.g., 0.1 mL) to a test tube containing a set volume of the solvent (e.g., 2 mL).
 - Agitate the mixture and observe whether the solute dissolves completely, partially, or not at all.[12]
 - Record observations as "soluble," "partially soluble," or "insoluble." [12]
- Quantitative Determination (Shake-Flask Method):
 - Add an excess amount of dimethyl 1,3-cyclopentanedicarboxylate to a known volume of the solvent in a flask.
 - Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
 - Allow any undissolved solute to settle.
 - Carefully extract a sample of the supernatant (the saturated solution) and analyze its concentration using a suitable analytical technique (e.g., chromatography, spectroscopy).
 - The determined concentration represents the solubility of the compound in that solvent at that temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of dimethyl 1,3-cyclopentanedicarboxylate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining key physical properties of a liquid chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. CAS 2435-36-1: 1,3-Dimethyl 1,3-cyclopentanedicarboxylate [cymitquimica.com]
- 3. Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 [chemicalbook.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vernier.com [vernier.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. byjus.com [byjus.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. education.com [education.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Dimethyl 1,3-cyclopentanedicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295627#physical-properties-of-dimethyl-1-3-cyclopentanedicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com